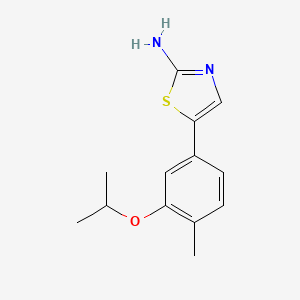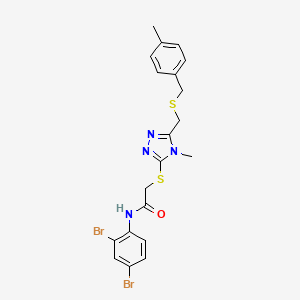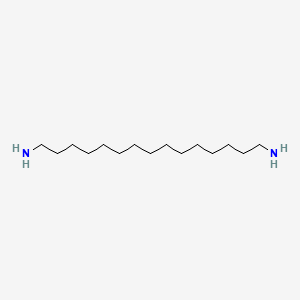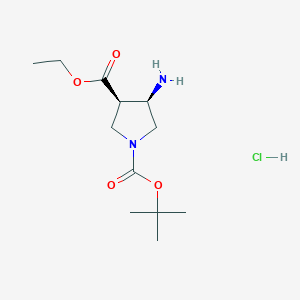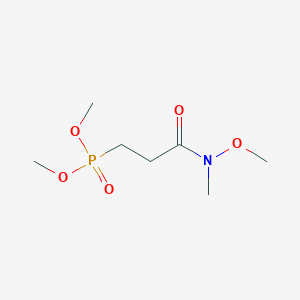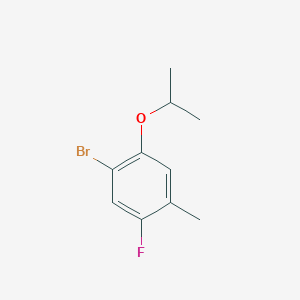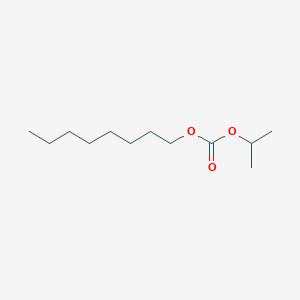
Octyl propan-2-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl propan-2-yl carbonate is a chemical compound that belongs to the class of organic carbonates It is characterized by the presence of an octyl group and a propan-2-yl group attached to a carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octyl propan-2-yl carbonate can be synthesized through the reaction of octanol and propan-2-ol with phosgene or its derivatives. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include temperatures ranging from 0°C to 50°C and a solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the hazards associated with phosgene gas.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl propan-2-yl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form octanol, propan-2-ol, and carbon dioxide.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, leading to the formation of a different carbonate ester.
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of carbamates or thiocarbonates.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and a catalyst such as hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols, catalysts such as titanium alkoxides, and moderate temperatures (50°C to 100°C).
Nucleophilic Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane, and mild temperatures (0°C to 50°C).
Major Products
Hydrolysis: Octanol, propan-2-ol, and carbon dioxide.
Transesterification: Different carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Carbamates or thiocarbonates.
Applications De Recherche Scientifique
Octyl propan-2-yl carbonate has several scientific research applications:
Organic Synthesis:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the production of polymers and other materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of octyl propan-2-yl carbonate involves its ability to act as a carbonylating agent. The carbonate group can react with nucleophiles to form carbamates or other derivatives. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Carbonate: A simpler carbonate ester with two methyl groups.
Diethyl Carbonate: Contains two ethyl groups and is used in similar applications.
Diphenyl Carbonate: Contains two phenyl groups and is used in the production of polycarbonates.
Uniqueness
Octyl propan-2-yl carbonate is unique due to its combination of an octyl group and a propan-2-yl group, which imparts specific physical and chemical properties. This combination makes it suitable for applications where both hydrophobicity and reactivity are desired.
Propriétés
Numéro CAS |
1680-32-6 |
|---|---|
Formule moléculaire |
C12H24O3 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
octyl propan-2-yl carbonate |
InChI |
InChI=1S/C12H24O3/c1-4-5-6-7-8-9-10-14-12(13)15-11(2)3/h11H,4-10H2,1-3H3 |
Clé InChI |
GXPAJEVWRLBRHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


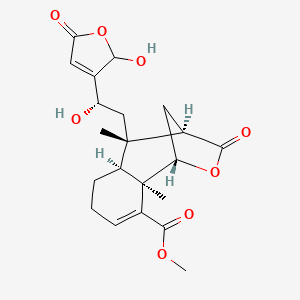
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
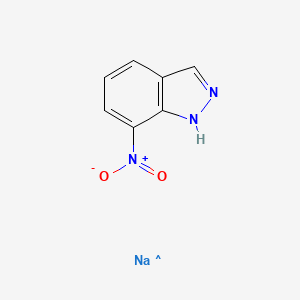
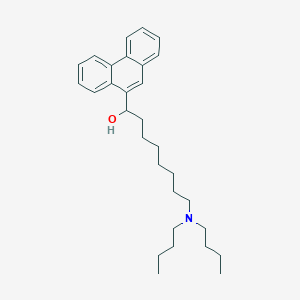
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
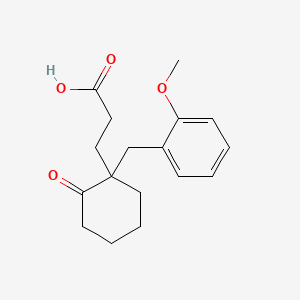
![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
